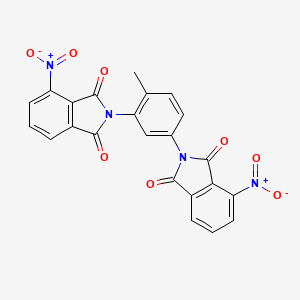
2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. The starting materials may include 4-methyl-1,3-phenylenediamine and 4-nitrophthalic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, derivatives of this compound might be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-amino-1H-isoindole-1,3(2H)-dione)
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-hydroxy-1H-isoindole-1,3(2H)-dione)
Uniqueness
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is unique due to its specific functional groups and structural configuration
Propriétés
Numéro CAS |
53055-76-8 |
|---|---|
Formule moléculaire |
C23H12N4O8 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
2-[4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H12N4O8/c1-11-8-9-12(24-20(28)13-4-2-6-15(26(32)33)18(13)22(24)30)10-17(11)25-21(29)14-5-3-7-16(27(34)35)19(14)23(25)31/h2-10H,1H3 |
Clé InChI |
YMYMJABXLDXHPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


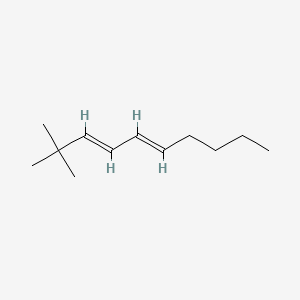
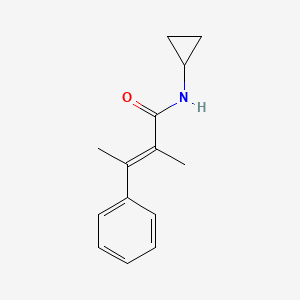

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
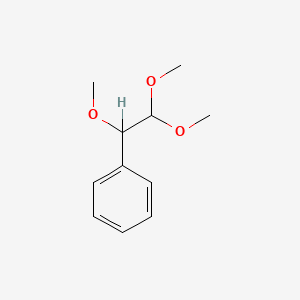
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
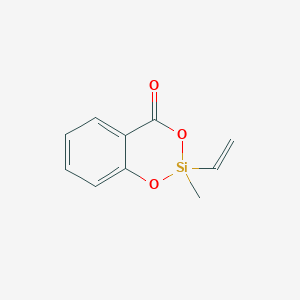
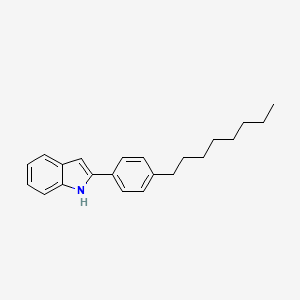
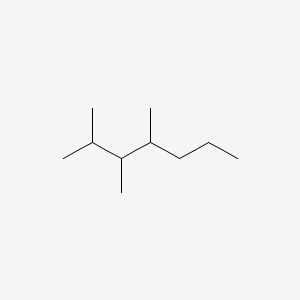
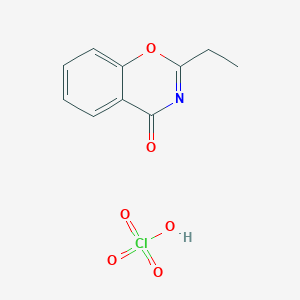
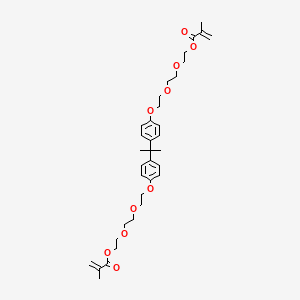
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
